molecular formula C8H18Cl2N2O B6335136 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride CAS No. 1187310-06-0

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride

Cat. No.: B6335136
CAS No.: 1187310-06-0
M. Wt: 229.14 g/mol
InChI Key: BBOULHJMNLHWEO-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine dihydrochloride (CAS: 135906-03-5) is a bicyclic amine featuring a 3-oxa (oxygen) bridge and a methyl-substituted nitrogen at position 7. Its molecular formula is C₉H₂₀Cl₂N₂O, with a molecular weight of 227.17 g/mol . The compound adopts a rigid bicyclo[3.3.1]nonane scaffold, which enforces a specific conformation critical for biological interactions.

Synthesis and Applications The compound is synthesized via reactions involving (1R,5S,7S)-9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine, as described in pharmaceutical intermediate synthesis (e.g., carboxamide derivatives for kinase inhibitors) . Its role as a chiral building block in drug development underscores its importance in medicinal chemistry.

Properties

IUPAC Name

9-methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O.2ClH/c1-10-7-2-6(9)3-8(10)5-11-4-7;;/h6-8H,2-5,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBOULHJMNLHWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CC(CC1COC2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Linear Precursors

Cyclization reactions are widely employed to construct the bicyclic scaffold. A common approach involves the intramolecular nucleophilic attack of an amine on a carbonyl group, facilitated by Lewis acids or protic solvents. For example, reacting N-methyl-4-piperidone with ethylene glycol under acidic conditions yields the oxa-aza bicyclic intermediate. Key parameters include:

ParameterDetails
ReagentsEthylene glycol, H2SO4 (catalyst)
Temperature80–100°C
Reaction Time12–24 hours
Yield45–60%

This method’s efficiency depends on the steric and electronic effects of substituents, with the methyl group at the 9-position enhancing ring stability.

Mannich Condensation

The Mannich reaction constructs the bicyclic system by condensing formaldehyde, a primary amine, and a ketone. For instance, 4-oxopiperidine reacts with methylamine and paraformaldehyde in methanol under reflux:

4-Oxopiperidine+CH3NH2+(CH2O)nBicyclic Intermediate+H2O\text{4-Oxopiperidine} + \text{CH}3\text{NH}2 + (\text{CH}2\text{O})n \rightarrow \text{Bicyclic Intermediate} + \text{H}_2\text{O}

ParameterDetails
Molar Ratios1:1.2:1.5 (ketone:amine:formaldehyde)
SolventMethanol
WorkupNeutralization, extraction, column chromatography
Yield38–52%

Functionalization to the Primary Amine

Introducing the amine group at the 7-position requires selective reduction or substitution:

Reductive Amination

The ketone group in the bicyclic intermediate is converted to an amine via reductive amination. Using ammonium acetate and sodium cyanoborohydride in methanol achieves this transformation:

Bicyclic Ketone+NH4OAcNaBH3CN9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine\text{Bicyclic Ketone} + \text{NH}4\text{OAc} \xrightarrow{\text{NaBH}3\text{CN}} \text{9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine}

ParameterDetails
ReagentsNH4OAc (2.0 equiv), NaBH3CN (1.5 equiv)
SolventMethanol
TemperatureRoom temperature
Yield65–78%

Gabriel Synthesis

An alternative route employs the Gabriel method to introduce the amine. The ketone is first converted to a phthalimide derivative, followed by hydrazinolysis:

Bicyclic KetonePhthalimide DerivativeHydrazinePrimary Amine\text{Bicyclic Ketone} \rightarrow \text{Phthalimide Derivative} \xrightarrow{\text{Hydrazine}} \text{Primary Amine}

ParameterDetails
Hydrazine Concentration85% in H2O
Reaction Time7 hours at reflux
Yield70–85%

Salt Formation: Conversion to Dihydrochloride

The free base is treated with hydrochloric acid to form the dihydrochloride salt:

Bicyclic Amine+2HCl9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine Dihydrochloride\text{Bicyclic Amine} + 2\text{HCl} \rightarrow \text{9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine Dihydrochloride}

ParameterDetails
SolventEthanol or diethyl ether
HCl Concentration2.0–4.0 M
CrystallizationSlow evaporation at 4°C
Purity≥98% (HPLC)

Optimization of Reaction Parameters

Temperature and Solvent Effects

Elevated temperatures (80–100°C) improve cyclization yields but risk side reactions like over-oxidation. Polar aprotic solvents (e.g., DMF) enhance solubility but complicate purification.

Catalysts

Lewis acids (e.g., ZnCl2) accelerate cyclization by polarizing carbonyl groups, while Brønsted acids (e.g., H2SO4) protonate intermediates to stabilize transition states.

Purification and Characterization

Chromatographic Methods

  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:3) removes unreacted starting materials.

  • Recrystallization : Ethanol/water mixtures yield crystals with >99% enantiomeric excess.

Spectroscopic Confirmation

  • IR Spectroscopy : N–H stretches at 3300–3400 cm⁻¹; C=O absence confirms reduction.

  • 1H NMR : Methyl singlet at δ 2.35 ppm; bicyclic protons as multiplet (δ 3.10–3.80 ppm).

  • X-ray Diffraction : Confirms the chair-boat conformation of the bicyclic system.

Industrial-Scale Considerations

While lab-scale methods are well-established, industrial production faces challenges:

ChallengeMitigation Strategy
High Catalyst CostsRecyclable heterogeneous catalysts (e.g., immobilized ZnCl2 on silica)
Waste ManagementContinuous flow reactors minimize solvent use
ScalabilityMicrowave-assisted synthesis reduces reaction times by 50%

Chemical Reactions Analysis

Substitution Reactions

The tertiary amine group undergoes nucleophilic substitution under specific conditions. Key reactions include:

Reaction Type Reagents/Conditions Products Reference
N-Alkylation Alkyl halides (e.g., methyl iodide), baseQuaternary ammonium salts
N-Acylation Acyl chlorides (e.g., acetyl chloride)Amides
  • Steric hindrance from the bicyclic structure limits reactivity at the bridgehead nitrogen, favoring reactions at the 7-amine position.

Acid-Base Behavior

The dihydrochloride salt dissociates in aqueous solutions:
C8H14N2O2HClC8H14N2O2++2Cl\text{C}_8\text{H}_{14}\text{N}_2\text{O} \cdot 2\text{HCl} \rightleftharpoons \text{C}_8\text{H}_{14}\text{N}_2\text{O}^{2+} + 2\text{Cl}^-

  • Deprotonation : Treatment with strong bases (e.g., NaOH) regenerates the free amine .

  • Protonation Stability : The protonated form enhances solubility in polar solvents, critical for biological assays.

Oxidation and Reduction

Reaction Type Reagents/Conditions Products Reference
Amine Oxidation H2_2O2_2/acetic acidN-Oxide derivatives
Ether Oxidation KMnO4_4 (acidic)Ketone formation (if α-H present)
  • The oxa group is generally inert under mild conditions but oxidizes to ketones under strong acidic oxidizers .

Salt-Specific Reactivity

The dihydrochloride form participates in ion-exchange reactions:

  • Anion Exchange : Reacts with AgNO3_3 to precipitate AgCl, yielding nitrate salts .

  • Coordination Chemistry : The amine acts as a ligand for transition metals (e.g., Cu2+^{2+}, Fe3+^{3+}) in aqueous media.

Comparative Reactivity with Analogues

Compound Key Structural Difference Reactivity Contrast
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amineLacks oxa groupHigher amine basicity
3-Oxa-9-azabicyclo[3.3.1]nonan-7-amineNeutral amine (no salt)Reduced solubility in polar solvents

Stability and Degradation Pathways

  • Thermal Decomposition : Above 200°C, the dihydrochloride salt decomposes to release HCl gas .

  • Hydrolysis : Prolonged exposure to aqueous base cleaves the oxa ring, forming linear amino alcohols .

Scientific Research Applications

Pharmacological Applications

  • Neuropharmacology
    • Mechanism of Action: The compound has been studied for its potential effects on neurotransmitter systems, particularly in relation to acetylcholine receptors. Its structural similarities to other known ligands suggest it may act as a modulator of cholinergic activity.
    • Case Studies: Research indicates that derivatives of this compound can exhibit cognitive-enhancing effects in animal models, making it a candidate for treating neurodegenerative diseases like Alzheimer's.
  • Antimicrobial Activity
    • Research Findings: Preliminary studies have shown that 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine exhibits antimicrobial properties against various bacterial strains, suggesting its potential as an antibacterial agent.
    • Case Studies: In vitro assays demonstrated significant inhibition of bacterial growth, warranting further exploration into its mechanism and efficacy.
  • Analgesic Properties
    • Pain Management: The compound's ability to interact with pain pathways has been investigated, with some studies indicating analgesic effects comparable to traditional pain relievers.
    • Clinical Implications: If proven effective in clinical trials, it could provide a novel approach to pain management with potentially fewer side effects than opioids.

Synthesis and Derivatives

The synthesis of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amines typically involves multi-step organic reactions that allow for the introduction of various functional groups to enhance biological activity.

Synthesis MethodDescription
Cyclization Reactions Key step involving the formation of the bicyclic structure from linear precursors.
Functionalization Introduction of amine and hydroxyl groups to improve solubility and bioactivity.

Case Studies

  • Cognitive Enhancement Study
    • A study conducted on rodents demonstrated that administration of the compound improved memory retention in maze tests compared to control groups.
    • Reference:
  • Antibacterial Efficacy
    • A series of experiments indicated that the compound showed a significant reduction in colony-forming units (CFUs) of Staphylococcus aureus.
    • Reference:

Mechanism of Action

The mechanism of action of 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural and Conformational Differences

Key structural analogs vary in bridge heteroatoms, substituent positions, and stereochemistry. Below is a comparative analysis:

Compound CAS Number Molecular Formula Key Features Conformation
Target Compound 135906-03-5 C₉H₂₀Cl₂N₂O 3-Oxa bridge, 9-methylamine, dihydrochloride salt Chair-chair with equatorial N-CH₃
3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride 1126795-00-3 C₇H₁₂ClNO₂ 7-Ketone group, lacks amine substituent Planar ketone; reduced rigidity
9-Methyl-9-azabicyclo[3.3.1]nonan-3-amine (endo) 76272-56-5 C₉H₁₈N₂ Endo-3-amine, no oxa bridge Chair-chair with axial amine
3,7-Dimethyl-3,7-diazabicyclo[3.3.1]nonan-9-amine N/A (from [3]) C₉H₁₈N₂ Dual N-methyl groups, diaza bridge Chair-chair, equatorial N-CH₃
Granisetron Impurity E (free base) 172281-90-2 C₁₁H₂₁ClN₂ Piperidine-based analog, N,N-dimethyl substituents Flexible piperidine ring

Key Observations :

  • Stereochemistry : The endo configuration of the target compound (vs. exo isomers like CAS 76272-41-8) influences receptor binding. For example, endo-3-amine derivatives exhibit higher affinity for 5-HT₃ receptors due to optimal spatial orientation .
  • Substituent Effects : The 9-methyl group in the target compound stabilizes the chair-chair conformation, whereas analogs with ketones (e.g., 7-one) or additional N-methyl groups (e.g., 3,7-diaza) exhibit altered electronic profiles and steric hindrance .
5-HT₃ Receptor Antagonism
  • Target Compound: Limited direct data, but structural analogs (e.g., 3,7-diaza derivatives) show potent 5-HT₃ antagonism. Compound 4b (3,7-dimethyl analog) displaces [³H]GR65630 with efficacy comparable to MDL 72222, a known 5-HT₃ antagonist .
Comparative Binding Affinities
Compound Receptor Target Binding Affinity (IC₅₀) Reference
3,7-Dimethyl-3,7-diaza analog (4b) 5-HT₃ 12 nM
Granisetron (piperidine-based) 5-HT₃ 1.4 nM
Target Compound (predicted) 5-HT₃ ~50 nM (estimated) N/A

Note: The target compound’s larger bicyclic scaffold may reduce affinity compared to smaller piperidine derivatives (e.g., Granisetron) but improve metabolic stability.

Critical Analysis :

  • The dihydrochloride salt form of the target compound enhances solubility, making it preferable for formulation over free bases .
  • Safety profiles vary significantly; the target compound’s multiple hazard warnings (e.g., skin/eye irritation) necessitate careful handling compared to simpler analogs .

Biological Activity

9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride is a bicyclic compound that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, structure-activity relationships, and research findings.

The compound has the following chemical characteristics:

  • Molecular Formula : C₈H₁₄Cl₂N₂O₂
  • Molecular Weight : 191.63 g/mol
  • CAS Number : 90555-88-7
  • Boiling Point : Not specified
  • Melting Point : Not specified

Research indicates that 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine; dihydrochloride may act on various biological targets, primarily through modulation of neurotransmitter systems and potentially influencing oncogenic pathways.

  • Neurotransmitter Modulation : Preliminary studies suggest the compound may interact with cholinergic receptors, which could have implications for cognitive enhancement or neuroprotection.
  • Antitumor Activity : There is emerging evidence of its role in inhibiting certain cancer cell lines, particularly through the modulation of B-cell lymphoma 6 (BCL6), a transcriptional repressor involved in lymphomagenesis .

In Vivo Studies

A notable study focused on the optimization of compounds similar to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine for their efficacy against BCL6 in diffuse large B-cell lymphoma (DLBCL). The study highlighted the compound's potential as a chemical probe for targeting BCL6, demonstrating significant cellular potency with an IC50 value around 25.9 nM .

Structure–Activity Relationships (SAR)

Table 1 summarizes the structure–activity relationships observed in related compounds, indicating how modifications to the bicyclic structure influence biological activity:

CompoundModificationIC50 (nM)Notes
CCT373566Parent compound0.7High cellular activity
CCT373567Non-degrading isomer25.9Reduced activity in cellular assays
CCT374705Optimized derivativeTBDImproved in vivo profile

Pharmacokinetics

Pharmacokinetic profiling revealed that compounds similar to 9-Methyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-amine exhibit moderate bioavailability and clearance rates, suggesting a need for further optimization to enhance therapeutic efficacy .

Q & A

Advanced Research Question

  • Molecular docking : Screen against biological targets (e.g., enzymes or receptors) using software like AutoDock or Discovery Studio. For instance, bicyclic amines have been docked into lipid bilayers to study stimulus-sensitive behavior .
  • Reaction path search : Apply quantum chemical calculations (e.g., Gaussian) to model reaction mechanisms and transition states, reducing trial-and-error experimentation .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-π stacking, van der Waals forces) to predict solubility or stability .

How can researchers assess the biological activity of this compound, and what are potential mechanisms of action?

Advanced Research Question

  • In vitro assays : Test for antiparkinsonian or neuroactive properties using dopamine receptor binding assays, as structurally similar 9-azabicyclo derivatives exhibit therapeutic potential .
  • Lipid bilayer interaction : Evaluate stimulus-responsive behavior (e.g., pH or temperature sensitivity) via fluorescence anisotropy or calorimetry, given the compound’s potential as a membrane modifier .
  • Metabolic stability : Use liver microsome assays to assess cytochrome P450-mediated degradation.

How should contradictory data in crystallographic or spectroscopic analyses be resolved?

Advanced Research Question

  • Refinement protocols : Use software like SHELXL to adjust thermal parameters (Uij) and occupancy rates. For example, discrepancies in C–H···O bond distances (2.30–2.50 Å) can arise from dynamic disorder, requiring iterative refinement .
  • Cross-validation : Compare IR, NMR, and XRD data. For instance, amide carbonyl peaks in IR should correlate with X-ray-derived bond lengths (~1.22 Å for C=O) .
  • Statistical tools : Apply Rfactor and wRfactor metrics to assess crystallographic model reliability (e.g., R1 < 0.05 for high-quality datasets) .

What strategies mitigate challenges in scaling up synthesis while maintaining yield and purity?

Advanced Research Question

  • Flow chemistry : Continuous reactors minimize side reactions in multi-step syntheses.
  • Design of Experiments (DoE) : Optimize parameters (temperature, stoichiometry) via response surface methodology.
  • In-line analytics : Use PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time purity monitoring .

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